4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol
Overview
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is characterized by the presence of a benzothiazole ring, a sulfanyl group, and a but-2-yn-1-ol moiety, which contribute to its diverse chemical properties and applications.
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol typically involves the reaction of 2-mercaptobenzothiazole with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the conversion of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the sulfanyl group, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential biological activity, making it a candidate for studies in drug discovery and development. It can be used to investigate the interactions with various biological targets.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties. Further studies are needed to fully understand its efficacy and safety.
Industry: The compound finds applications in the development of functional materials, such as polymers and dyes, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The alkyne moiety can undergo cycloaddition reactions, forming new chemical entities that exert biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol include:
2-(1,3-Benzothiazol-2-ylsulfanyl)ethanol: This compound has a similar structure but with an ethyl group instead of a butynyl group. It exhibits different reactivity and applications.
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-amine:
2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid: This compound contains a carboxylic acid group, leading to different chemical behavior and applications
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical and biological studies.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c13-7-3-4-8-14-11-12-9-5-1-2-6-10(9)15-11/h1-2,5-6,13H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQXUOEYIWAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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